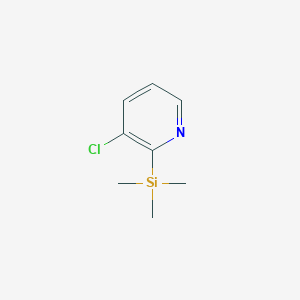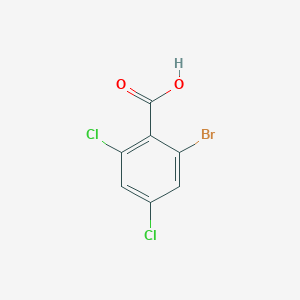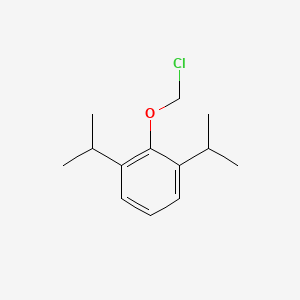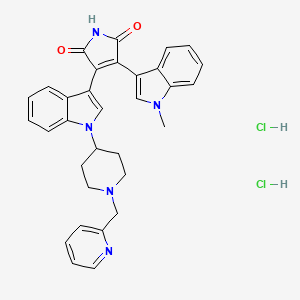
6-Methoxy-2-phenylchinolin
Übersicht
Beschreibung
6-Methoxy-2-phenylquinoline is a solid compound with the molecular formula C16H13NO . It has a molecular weight of 251.28 .
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenylquinoline involves various protocols. For instance, one method involves the use of 2-aminobenzyl alcohol and alkynes . Another method involves the use of 3- (4-methoxyani) and 6-Methoxyquinoline .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 235.28100 .Physical And Chemical Properties Analysis
6-Methoxy-2-phenylquinoline is a solid compound . Its exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6-Methoxy-2-phenylchinolin wurde als wertvolles Gerüst in der Wirkstoffforschung identifiziert, da es strukturelle Ähnlichkeiten zu Chinolin aufweist, einem Kernstruktur in vielen pharmakologisch aktiven Verbindungen . Zu seinen potenziellen Anwendungen gehören:
- Antimikrobielle Mittel: Die Derivate der Verbindung haben Aktivität gegen verschiedene Bakterienstämme gezeigt, einschließlich multiresistenter Tuberkulose .
Sicherheit und Handhabung
Obwohl es keine direkte Anwendung in der Forschung darstellt, ist das Verständnis des Sicherheitsprofils von this compound für seine Handhabung im Labor von entscheidender Bedeutung. Es ist mit Gefahrenhinweisen wie Akute Toxizität (oral) und Augenschäden klassiert, was angemessene Sicherheitsmaßnahmen während der Forschung erfordert .
Safety and Hazards
Zukünftige Richtungen
Quinoline, a compound similar to 6-Methoxy-2-phenylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery . Therefore, it’s reasonable to expect that 6-Methoxy-2-phenylquinoline could have similar potential applications in the future.
Wirkmechanismus
Target of Action
The primary target of 6-Methoxy-2-phenylquinoline is the detoxifying enzyme of the phytoalexin brassinin, known as brassinin oxidase (BOLm) . This enzyme is produced by the plant pathogen Leptosphaeria maculans and is involved in the detoxification of the phytoalexin brassinin to indole-3-carboxaldehyde and S-methyl dithiocarbamate .
Mode of Action
6-Methoxy-2-phenylquinoline interacts with its target, BOLm, by inhibiting its activity . This inhibition prevents the detoxification of brassinin, a defense compound produced by plants of the Brassicaceae family . The compound 3-ethyl-6-phenylquinoline, which is structurally similar to 6-Methoxy-2-phenylquinoline, has been reported to display the highest inhibitory effect .
Biochemical Pathways
The primary biochemical pathway affected by 6-Methoxy-2-phenylquinoline is the detoxification pathway of the phytoalexin brassinin . By inhibiting BOLm, 6-Methoxy-2-phenylquinoline prevents the conversion of brassinin to non-toxic products, thereby enhancing the antimicrobial defense of plants .
Result of Action
The inhibition of BOLm by 6-Methoxy-2-phenylquinoline results in the accumulation of the phytoalexin brassinin . This accumulation enhances the plant’s defense against the pathogen Leptosphaeria maculans . Therefore, the molecular and cellular effects of 6-Methoxy-2-phenylquinoline’s action are primarily related to its antifungal activity.
Biochemische Analyse
Biochemical Properties
6-Methoxy-2-phenylquinoline plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and endogenous compounds . Additionally, 6-Methoxy-2-phenylquinoline can bind to proteins such as albumin, affecting their function and distribution within the body . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
6-Methoxy-2-phenylquinoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 6-Methoxy-2-phenylquinoline can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-phenylquinoline involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, 6-Methoxy-2-phenylquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve direct binding to the active sites of enzymes or regulatory regions of genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-phenylquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-2-phenylquinoline is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-phenylquinoline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
6-Methoxy-2-phenylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall metabolic homeostasis and drug interactions.
Transport and Distribution
The transport and distribution of 6-Methoxy-2-phenylquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Additionally, binding to plasma proteins such as albumin can affect its distribution and bioavailability . The localization and accumulation of 6-Methoxy-2-phenylquinoline in specific tissues are influenced by these interactions, impacting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Methoxy-2-phenylquinoline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism . The precise localization of 6-Methoxy-2-phenylquinoline within cells determines its specific biochemical and cellular effects.
Eigenschaften
IUPAC Name |
6-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-10-16-13(11-14)7-9-15(17-16)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIOVPAISJRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442130 | |
| Record name | 6-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4789-73-5 | |
| Record name | 6-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



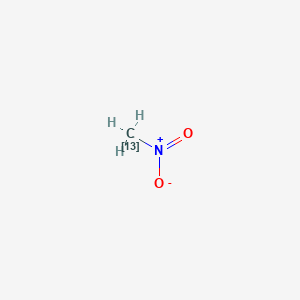
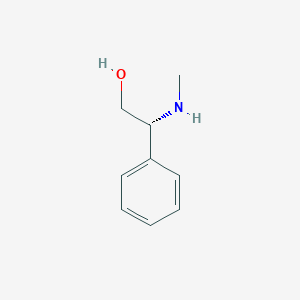

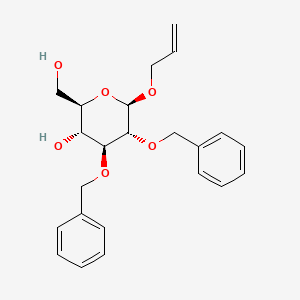
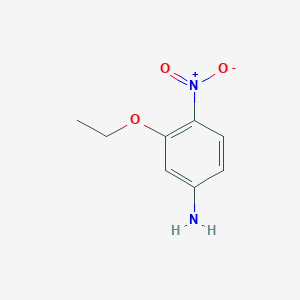


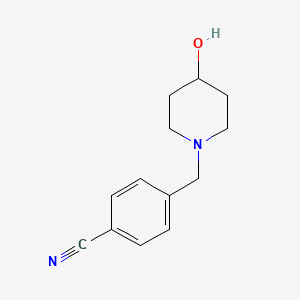
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)
